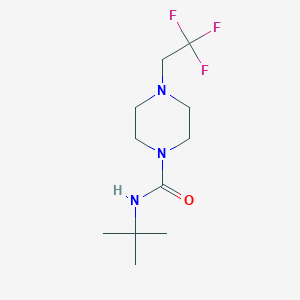![molecular formula C18H17FN4O B12270800 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12270800.png)
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a fluorophenyl group, an oxadiazole ring, and a piperidinyl-pyridine moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidinyl-pyridine moiety is synthesized through nucleophilic substitution reactions involving pyridine derivatives and piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: A compound with a pyridine moiety, used in various chemical applications.
Uniqueness
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a piperidinyl-pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C18H17FN4O |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-5-(2-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17FN4O/c19-14-7-4-6-13(12-14)16-21-18(24-22-16)15-8-5-9-20-17(15)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2 |
Clave InChI |
VZTMDHXPJJCIHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)

![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12270739.png)
![3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12270746.png)
![N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12270748.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12270756.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12270770.png)
![3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea](/img/structure/B12270777.png)
![4-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B12270779.png)
![3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270793.png)
![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12270797.png)
![2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12270819.png)
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12270826.png)
![2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B12270833.png)
